3-氯-5-苯基吡啶

描述

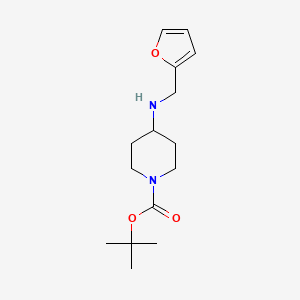

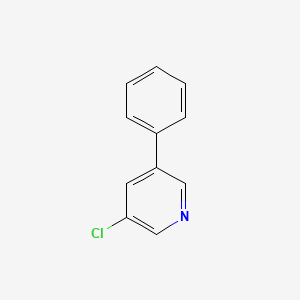

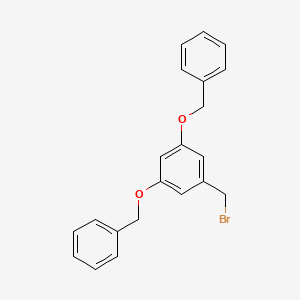

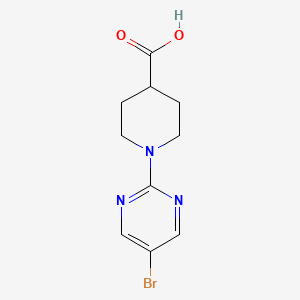

3-Chloro-5-phenylpyridine is a compound that is part of the pyridine family, characterized by a pyridine ring which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The specific structure of 3-chloro-5-phenylpyridine includes a chlorine atom and a phenyl group attached to the pyridine ring. While the provided abstracts do not directly discuss 3-chloro-5-phenylpyridine, they do provide insights into related compounds and their properties, which can be extrapolated to understand the chemical behavior and applications of 3-chloro-5-phenylpyridine.

Synthesis Analysis

The synthesis of related pyridine compounds often involves halogenation, amination, and other substitution reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which could be a relevant method for synthesizing halogen-substituted pyridines like 3-chloro-5-phenylpyridine . Additionally, the synthesis of complex pyridine derivatives, such as those described in abstracts 2 and 5, typically involves multiple steps including chlorination and aminisation, which may also be applicable to the synthesis of 3-chloro-5-phenylpyridine .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives, as seen in the studies of co-crystals involving 3-chloro-4-hydroxyphenylacetic acid and various pyridine derivatives . The molecular structure of 3-chloro-5-phenylpyridine would likely be analyzed using similar methods to determine its crystallographic parameters and to understand the interactions within its crystal lattice.

Chemical Reactions Analysis

The reactivity of pyridine compounds is influenced by the presence of substituents on the ring. For example, the presence of halogen atoms on the pyridine ring makes it a valuable intermediate for further chemical manipulations, such as the synthesis of pentasubstituted pyridines . The chlorine atom in 3-chloro-5-phenylpyridine would similarly affect its reactivity, making it a potential intermediate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using techniques such as thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis . These methods help in understanding the stability, intermolecular interactions, and functional groups present in the compounds. The properties of 3-chloro-5-phenylpyridine would likely be influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the phenyl group, affecting its chemical behavior and potential applications.

Relevant Case Studies

While the provided abstracts do not mention case studies involving 3-chloro-5-phenylpyridine, they do discuss the biological activity of related compounds. For instance, certain pyridine derivatives have been evaluated for their potential as multipotent drugs with cholinergic and neuroprotective properties . Similarly, the biological activity of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was investigated, revealing moderate anticancer activity . These studies suggest that 3-chloro-5-phenylpyridine could also be explored for its biological activities in future research.

科学研究应用

光物理性质和氧化还原行为

3-氯-5-苯基吡啶已被用于合成和研究铱(III)的环金属络合物,其中含有官能化的2,2'-联吡啶。这项研究探讨了这些化合物的光物理性质和氧化还原行为,突出了它们从3MLCT能级发出的发光以及对配体(Neve et al., 1999)上远程取代基的氧化还原和吸收性质的不敏感性。

除草活性

3-氯-5-苯基吡啶衍生物的另一个应用领域是除草活性。通过Suzuki型偶联合成的这些化合物在除前和除后条件下对阔叶和禾本科杂草种类表现出显著的作用,通过抑制原卟啉原IX氧化酶的作用(Schäfer等,2003)。

化学和生物研究

对二氯(2-苯基吡啶)金(III)络合物等衍生物进行了化学和生物研究。这些研究侧重于这些络合物的合成、表征以及对人类白血病和小鼠肿瘤细胞系的细胞毒性属性,尤其是对(Fan et al., 2003)。

苯基吡啶的合成

研究还致力于高效合成苯基吡啶,例如使用3-氯-5-苯基吡啶作为中间体的2-苯基-3-氨基吡啶。这个过程涉及利用商业可获得的起始原料的经济有效方法(Caron et al., 2001)。

金属络合物的光物理行为

在复杂的光物理行为的复杂金属配体的制备中使用3-氯-5-苯基吡啶是另一个重要的研究领域。这些配体已应用于铼络合物的制备,展示了多个发射带和激发态的非线性弛豫动力学(Kisel et al., 2017)。

属性

IUPAC Name |

3-chloro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQRGAUVWHBXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376562 | |

| Record name | 3-chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-phenylpyridine | |

CAS RN |

292068-12-3 | |

| Record name | 3-chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)